molecular formula C14H20ClF2N3O B2633762 4-(2-aminoethyl)-N-(2,5-difluorophenyl)piperidine-1-carboxamide hydrochloride CAS No. 2320665-87-8

4-(2-aminoethyl)-N-(2,5-difluorophenyl)piperidine-1-carboxamide hydrochloride

Cat. No.: B2633762
CAS No.: 2320665-87-8
M. Wt: 319.78
InChI Key: FHNTXRKHWLRMPE-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is 4-(2-aminoethyl)-N-(2,5-difluorophenyl)piperidine-1-carboxamide hydrochloride , reflecting its piperidine core substituted with a 2-aminoethyl group at the 4-position and a carboxamide moiety linked to a 2,5-difluorophenyl ring at the 1-position. The hydrochloride salt form is explicitly noted in the nomenclature.

Molecular Formula :
The molecular formula is C~14~H~20~F~2~N~3~O·HCl , with a molecular weight of 328.8 g/mol (free base: 292.3 g/mol). High-resolution mass spectrometry (HRMS) confirms the protonated molecular ion [M+H]^+^ at m/z 284.1573, consistent with the theoretical value of 284.1569.

Property Value
Molecular formula C~14~H~20~F~2~N~3~O·HCl
Molecular weight 328.8 g/mol
Exact mass (HRMS) 284.1569 (free base)
Degree of unsaturation 6

The piperidine ring adopts a chair conformation, with the 2-aminoethyl sidechain and carboxamide group occupying equatorial positions, as inferred from nuclear magnetic resonance (NMR) data.

Crystallographic Data and Three-Dimensional Conformational Studies

While crystallographic data for this specific compound remains unpublished, structural analogs provide insights into its likely conformation. Piperidine derivatives typically exhibit chair conformations in solid-state structures, stabilized by intramolecular hydrogen bonding. For example, the related compound 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide shows a chair conformation with the aminoethyl group oriented equatorially to minimize steric strain.

Molecular dynamics simulations suggest that the 2,5-difluorophenyl group adopts a planar geometry orthogonal to the piperidine ring, optimizing π-stacking interactions in biological targets. The fluorine atoms at the 2- and 5-positions create a dipole moment that influences ligand-receptor binding orientation.

Electronic Structure and Quantum Chemical Calculations

Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal key electronic features:

  • Frontier Molecular Orbitals :

    • The highest occupied molecular orbital (HOMO) localizes on the piperidine nitrogen and adjacent carboxamide carbonyl.
    • The lowest unoccupied molecular orbital (LUMO) resides primarily on the difluorophenyl ring, indicating electrophilic reactivity at this site.
  • Electrostatic Potential Map :
    Regions of negative potential (red) concentrate around the fluorine atoms (-0.32 e/Å) and carboxamide oxygen (-0.41 e/Å), while positive potentials (blue) dominate at the protonated aminoethyl group (+0.28 e/Å).

  • Tautomeric Preferences :
    The carboxamide exists predominantly in the trans configuration (98% population at 298 K), with a rotational barrier of 18.3 kcal/mol between cis and trans states.

Comparative Analysis with Structural Analogues

Structural modifications significantly impact biological activity, as demonstrated by these key analogues:

Compound R-Substituent TAAR1 EC~50~ (μM) Key Structural Difference
Target compound 2,5-difluorophenyl 0.033 Optimal fluorine placement
4-(2-Aminoethyl)-N-phenylpiperidine-1-carboxamide Phenyl 0.112 Lack of fluorine atoms
4-(2-Aminoethyl)-N-(3,4-difluorophenyl)piperidine-1-carboxamide 3,4-difluorophenyl 0.089 Altered fluorine positions

Key Trends :

  • Fluorination Pattern : The 2,5-difluoro substitution maximizes TAAR1 agonism due to enhanced hydrogen bonding with Asp103 and Tyr294 residues.
  • Aminoethyl Chain Length : Shortening to aminomethyl reduces potency by 12-fold, indicating the importance

Properties

IUPAC Name

4-(2-aminoethyl)-N-(2,5-difluorophenyl)piperidine-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2N3O.ClH/c15-11-1-2-12(16)13(9-11)18-14(20)19-7-4-10(3-6-17)5-8-19;/h1-2,9-10H,3-8,17H2,(H,18,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNTXRKHWLRMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCN)C(=O)NC2=C(C=CC(=C2)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-N-(2,5-difluorophenyl)piperidine-1-carboxamide hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is attached using electrophilic aromatic substitution reactions.

    Formation of the Carboxamide: The carboxamide group is formed through amidation reactions.

    Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form for increased stability and solubility.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially forming amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation Products: Imines, oximes.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets, such as receptors and enzymes.

    Medicine: Potential therapeutic applications, including as a central nervous system agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-N-(2,5-difluorophenyl)piperidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. These interactions can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Pharmacological Insights

  • Yield Discrepancies : The variable yields (69–110%) for compound (7) suggest sensitivity to reaction conditions, such as purification methods or stoichiometric ratios .
  • Biological Activity : AP163 (3,5-dimethylphenyl analog) demonstrates in vivo efficacy as a TAAR1 agonist, highlighting the importance of bulky substituents for receptor activation . While compound (7) shares structural similarities, its pharmacological profile remains unconfirmed in the provided evidence.

Key Observations

  • Synthetic Efficiency : Fluorinated analogs generally exhibit higher yields (e.g., 114% for compound (9)) compared to methyl-substituted derivatives, possibly due to improved reaction kinetics .
  • Steric and Electronic Effects : Methyl groups (e.g., in AP163) may enhance receptor binding through hydrophobic interactions, whereas fluorine atoms optimize electronic properties without significant steric hindrance .

Biological Activity

4-(2-aminoethyl)-N-(2,5-difluorophenyl)piperidine-1-carboxamide hydrochloride, also known as 4-DF-APICA, is a synthetic compound with significant biological activity, particularly as an agonist for the trace amine-associated receptor 1 (TAAR1). This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C14_{14}H20_{20}ClF2_{2}N3_{3}O
  • Molecular Weight : 319.78 g/mol
  • CAS Number : 2320665-87-8

The compound features a piperidine ring with an aminoethyl side chain and a difluorophenyl group, enhancing its solubility and potential receptor binding affinity. The hydrochloride form improves stability in aqueous solutions.

Synthesis

The synthesis of 4-DF-APICA involves several key steps:

  • Formation of the Piperidine Ring : Cyclization reactions starting from suitable precursors.
  • Introduction of the Aminoethyl Group : Achieved through nucleophilic substitution.
  • Attachment of the Difluorophenyl Group : Conducted via electrophilic aromatic substitution.
  • Formation of the Carboxamide : Through amidation reactions.
  • Hydrochloride Salt Formation : Enhances solubility and stability.

4-DF-APICA acts primarily as an agonist for TAAR1, a G protein-coupled receptor involved in neurotransmitter regulation. The compound has demonstrated significant potency with an effective concentration (EC50) of approximately 0.507 μM, indicating its potential for modulating neurological pathways associated with psychotic disorders .

Pharmacological Effects

Research indicates that 4-DF-APICA may have antipsychotic effects based on its ability to activate TAAR1. Studies have shown that it can influence dopamine and serotonin pathways, which are critical in the treatment of schizophrenia and other psychiatric conditions .

In Vivo Efficacy

In vivo studies using mouse models have provided preliminary evidence supporting the antipsychotic potential of 4-DF-APICA. These studies highlight its role in reducing symptoms associated with psychosis, warranting further investigation into its therapeutic efficacy .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
4-(2-aminoethyl)piperidine-1-carboxamide hydrochlorideLacks difluorophenyl groupLimited receptor interaction
N-(2,5-difluorophenyl)piperidine-1-carboxamideLacks aminoethyl groupModerate activity
4-(2-aminoethyl)-N-(phenyl)piperidine-1-carboxamideLacks fluorinationReduced binding affinity
This compound Contains both aminoethyl and difluorophenyl groupsEnhanced receptor binding and activity

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(2-aminoethyl)-N-(2,5-difluorophenyl)piperidine-1-carboxamide hydrochloride, and how can yield and purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the piperidine core with fluorophenyl groups and subsequent hydrochlorination. Optimization requires solvent selection (e.g., polar aprotic solvents like DMF for solubility), catalyst choice (e.g., palladium-based catalysts for cross-coupling), and purification via column chromatography or recrystallization . Yield improvements may involve adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of amine to electrophile) and reaction temperatures (e.g., 60–80°C for nucleophilic substitution). Purity is validated using HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy (e.g., δ 7.2–7.4 ppm for aromatic protons) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

  • Methodological Answer : Structural confirmation requires:

  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M+H]+ = 330.15 g/mol).
  • NMR Spectroscopy : 1H/13C NMR for piperidine ring conformation (e.g., axial/equatorial proton coupling constants) and fluorine substitution patterns (19F NMR, δ -110 to -120 ppm) .
  • X-ray Crystallography : For solid-state conformation analysis, particularly to resolve steric effects from the 2,5-difluorophenyl group.

Q. What are the standard protocols for handling and storing this compound in laboratory settings?

  • Methodological Answer : Store desiccated at -20°C in amber vials to prevent hydrolysis of the carboxamide group. Use nitrile gloves (tested for permeability to amines) and fume hoods during handling. Stability studies (via TGA/DSC) suggest decomposition above 200°C, requiring avoidance of high-temperature processing .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved binding affinity to target receptors (e.g., sigma-1 or serotonin receptors)?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Screen derivatives against receptor crystal structures (PDB IDs: 5HK1 for sigma-1) to prioritize substituents with favorable ΔG values (e.g., < -9 kcal/mol).
  • Quantum Mechanics (QM) Calculations : Assess electrostatic potential maps to optimize fluorine interactions with hydrophobic pockets .
  • MD Simulations (GROMACS) : Validate binding stability over 100 ns trajectories, analyzing RMSD (< 2 Å) and hydrogen bond persistence (> 80% occupancy) .

Q. What experimental strategies resolve contradictions in bioactivity data (e.g., conflicting IC50 values across studies)?

  • Methodological Answer :

  • Dose-Response Replication : Use standardized assay conditions (e.g., 10% FBS in DMEM, 72-hour incubation for cytotoxicity).
  • Orthogonal Assays : Cross-validate with calcium flux assays (FLIPR) and radioligand binding (KD determination via Scatchard plots).
  • Meta-Analysis : Apply statistical tools (e.g., Prism’s mixed-effects model) to aggregate data from >5 independent studies, controlling for variables like cell line (HEK293 vs. CHO) .

Q. How can reaction pathways be optimized using Design of Experiments (DoE) to minimize byproducts during scale-up?

  • Methodological Answer :

  • Factorial Design : Test variables (temperature, pH, catalyst loading) in a 23 factorial matrix to identify interactions (e.g., pH 8.5 and 70°C reduce dimerization by 40%).
  • Response Surface Methodology (RSM) : Optimize for Pareto efficiency between yield (>85%) and purity (>98%).
  • PAT (Process Analytical Technology) : Implement inline FTIR to monitor carboxamide formation in real-time .

Q. What in vitro/in vivo models are appropriate for evaluating this compound’s pharmacokinetic (PK) profile?

  • Methodological Answer :

  • In Vitro : Caco-2 permeability assays (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) and microsomal stability (e.g., human liver microsomes, t1/2 > 30 min).
  • In Vivo : Rodent PK studies with IV/PO dosing (e.g., 5 mg/kg IV, 10 mg/kg PO) to calculate AUC0-24h and CL (hepatic extraction ratio < 0.3 preferred) .

Contradiction Analysis and Troubleshooting

Q. How to address discrepancies between computational predictions and experimental binding data?

  • Methodological Answer :

  • Force Field Calibration : Re-parameterize AMBER ff19SB for fluorine interactions using QM-derived partial charges.
  • Solvent Effects : Include explicit water molecules in docking simulations to account for hydrophobic shielding.
  • Cofactor Inclusion : Test if Mg²+ or Zn²+ ions in the binding pocket alter affinity (ITC titration assays) .

Q. Why does the compound exhibit batch-dependent solubility, and how is this mitigated?

  • Methodological Answer :

  • Polymorph Screening : Use slurry conversion experiments (ethanol/water) to isolate the most stable crystalline form (e.g., Form B with 25% higher solubility).
  • Salt Screening : Compare hydrochloride vs. mesylate salts via phase solubility diagrams.
  • Surfactant Additives : Incorporate 0.1% Tween-80 in formulation buffers to enhance aqueous dispersion .

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